molecular formula C22H18F3N3O2S B11579803 N-(4-methoxyphenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide

N-(4-methoxyphenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B11579803
M. Wt: 445.5 g/mol
InChI Key: JQCYCSATFOYJGG-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a trifluoromethyl group, and a benzoquinazoline moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzoquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions.

    Formation of the acetamide linkage: This step typically involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with cellular signaling pathways, leading to changes in cell function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE: can be compared with other acetamides and benzoquinazolines, such as:

Uniqueness

The uniqueness of N-(4-METHOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE lies in its specific trifluoromethyl and methoxyphenyl groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H18F3N3O2S

Molecular Weight

445.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H18F3N3O2S/c1-30-15-9-7-14(8-10-15)26-18(29)12-31-21-27-19-16-5-3-2-4-13(16)6-11-17(19)20(28-21)22(23,24)25/h2-5,7-10H,6,11-12H2,1H3,(H,26,29)

InChI Key

JQCYCSATFOYJGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CCC4=CC=CC=C43)C(=N2)C(F)(F)F

Origin of Product

United States

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